Tetradecoxysilane
Description
Tetradecoxysilane (chemical formula: Si(O-C₁₀H₂₁)₄) is a tetra-alkoxysilane compound characterized by four decyloxy (10-carbon alkyl) groups bonded to a central silicon atom. It belongs to a homologous series of tetra-alkoxysilanes, where the alkoxy chain length varies (e.g., methoxy, ethoxy, propoxy) . This compound is primarily utilized in materials science and polymer chemistry, particularly as a stabilizer in polycarbonates, where its long hydrophobic alkyl chains enhance compatibility with polymer matrices . Its synthesis typically involves the reaction of silicon tetrachloride with decyl alcohol under controlled conditions, though detailed synthetic protocols remain scarce in publicly available literature.
Properties
Molecular Formula |
C14H32OSi |
|---|---|
Molecular Weight |
244.49 g/mol |
IUPAC Name |
tetradecoxysilane |
InChI |
InChI=1S/C14H32OSi/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-14H2,1,16H3 |
InChI Key |
OKYKHODCJPBWEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCO[SiH3] |
Origin of Product |
United States |
Preparation Methods
Tetradecyloxysilane can be synthesized through several methods. One common synthetic route involves the reaction of tetramethyl orthosilicate with sodium n-decyloxide under reflux conditions for about 2 hours . This method yields tetradecyloxysilane with high purity. Industrial production methods often involve similar reactions but on a larger scale, ensuring consistent quality and yield.
Chemical Reactions Analysis
Tetradecyloxysilane undergoes various chemical reactions, including oxidation, reduction, and substitution. It can act as a radical H-donor or a hydride donor, depending on the reaction conditions . Common reagents used in these reactions include hydrosilanes, which facilitate the reduction of aldehydes to alcohols . Major products formed from these reactions include secondary alcohols and alkanes.
Scientific Research Applications
Tetradecyloxysilane has a wide range of scientific research applications. In chemistry, it is used as a reducing agent and a precursor for the synthesis of other organosilicon compounds . In biology and medicine, it is utilized in the development of coatings and adhesives due to its biocompatibility and adhesive properties . Additionally, it finds applications in the electronics industry, where it is used in the production of semiconductors and other electronic components .
Mechanism of Action
The mechanism of action of tetradecyloxysilane involves its ability to donate hydrogen atoms or hydride ions in chemical reactions . This property makes it an effective reducing agent. The molecular targets and pathways involved in its action include the reduction of carbonyl compounds to alcohols and the formation of silicon-oxygen bonds, which are crucial in various industrial applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Tetradecoxysilane is part of the tetra-alkoxysilane family, which includes:
- Tetramethoxysilane (TMOS) : Si(OCH₃)₄
- Tetraethoxysilane (TEOS) : Si(OCH₂CH₃)₄
- Tetrapropoxysilane : Si(OCH₂CH₂CH₃)₄
- Tetrabutoxysilane : Si(OCH₂CH₂CH₂CH₃)₄
The key structural distinction lies in the alkyl chain length, which directly influences physical properties and applications. For instance, shorter chains (e.g., TMOS, TEOS) are volatile and widely used in sol-gel processes for silica coatings, whereas longer chains (e.g., this compound) exhibit higher hydrophobicity and thermal stability, making them suitable for polymer stabilization .
Physical Properties: Heat Capacity Analysis
A critical study compared the isobaric heat capacities (Cₚ) of liquid-phase tetra-alkoxysilanes, including tetramethoxy-, tetraethoxy-, tetrapropoxy-, tetrabutoxy-, tetraheptoxy-, tetraoctoxy-, and this compound . The results revealed:
| Compound | Alkoxy Chain Length | Heat Capacity (J/mol/K) | Standard Deviation (J/mol/K) |
|---|---|---|---|
| Tetramethoxysilane | 1 (CH₃) | ~Base value | 27.96 |
| Tetraethoxysilane | 2 (CH₂CH₃) | +31 per methylene group | 27.96 |
| This compound | 10 (C₁₀H₂₁) | +123.8 per 4 methylene | 27.96 |
The study reported a steady increase in Cₚ by ~123.8 units per four methylene groups added to the alkoxy chains.
Key Research Findings and Challenges
- Data Reliability : The high standard deviation in heat capacity measurements underscores the need for standardized experimental protocols for long-chain alkoxysilanes .
- Emerging Variants : Fluorinated alkoxysilanes, though structurally distinct, highlight the versatility of silicon-based compounds in niche applications .
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